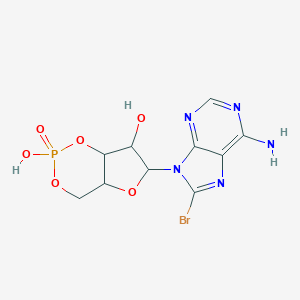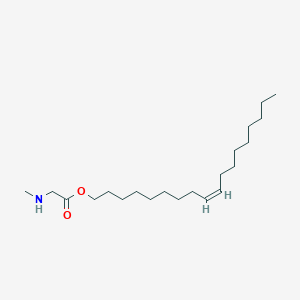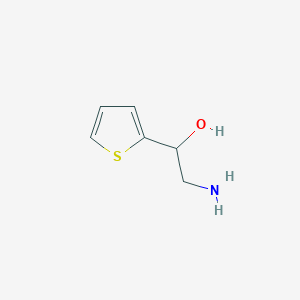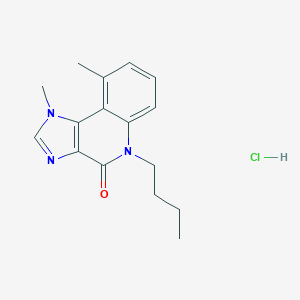
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the main limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of focus is the development of new formulations that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride involves the reaction of 1,2-diaminobenzene with butylacetoacetate in the presence of acetic anhydride. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with a purity of over 99%.
Aplicaciones Científicas De Investigación
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antiviral and antibacterial agent.
Propiedades
Número CAS |
133306-18-0 |
|---|---|
Nombre del producto |
4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1,9-dimethyl-, monohydrochloride |
Fórmula molecular |
C16H20ClN3O |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
5-butyl-1,9-dimethylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-4-5-9-19-12-8-6-7-11(2)13(12)15-14(16(19)20)17-10-18(15)3;/h6-8,10H,4-5,9H2,1-3H3;1H |
Clave InChI |
RBYRAAXPRCXHKP-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
SMILES canónico |
CCCCN1C2=CC=CC(=C2C3=C(C1=O)N=CN3C)C.Cl |
Otros números CAS |
133306-18-0 |
Sinónimos |
5-n-Butyl-1,9-dimethyl-1H,5H-imidazo(4,5-c)quinolin-4-one hydrochlorid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



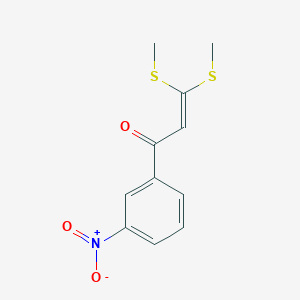
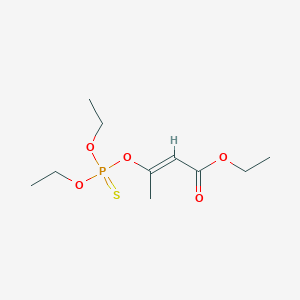
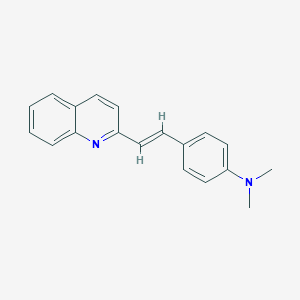

![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)

![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)

